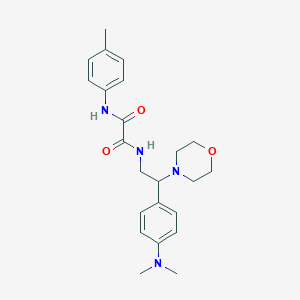![molecular formula C17H12FN5O B3013285 6-苄基-3-(4-氟苯基)三唑并[4,5-d]嘧啶-7-酮 CAS No. 892480-66-9](/img/structure/B3013285.png)
6-苄基-3-(4-氟苯基)三唑并[4,5-d]嘧啶-7-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H12FN5O and its molecular weight is 321.315. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
- 与6-苄基-3-(4-氟苯基)三唑并[4,5-d]嘧啶-7-酮相关的化合物的合成和晶体结构已被广泛研究。例如,相关化合物的晶体结构通过X射线衍射确定,揭示了共面的稠合环和稳定的晶体堆积的弱分子间相互作用(胡等人,2011)。
生物活性
- 研究还集中在三唑并嘧啶衍生物的抗菌特性上。一项研究合成了吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶-5-酮的新衍生物,显示出对各种微生物的优异活性,但对特定耐药菌株除外(Farghaly & Hassaneen,2013)。
抗癌潜力
- 另一个感兴趣的领域是三唑并嘧啶化合物的抗癌潜力。一类[1,2,4]三唑并[1,5-a]嘧啶因其独特的微管蛋白抑制机制而被发现,表明其在癌症治疗中具有潜在作用。该合成和构效关系(SAR)研究突出了特定取代基对最佳活性至关重要(张等人,2007)。
抗菌和抗真菌活性
- 已评估该化学类中化合物的抗菌和抗真菌活性,一些衍生物显示出对烟曲霉等病原体的有希望的结果,表明其作为新治疗剂的潜力(Mabkhot等人,2016)。
作用机制
Target of Action
The primary target of 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, leading to cell death via apoptosis . The compound also appears to affect the mitochondrial apoptotic pathway .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It inhibits the growth of these cell lines significantly . The compound also shows promising neuroprotective and anti-inflammatory properties .
生化分析
Biochemical Properties
The biochemical properties of 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one are largely attributed to its interaction with various enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The inhibition of CDK2 by this compound can lead to alterations in cell cycle progression, potentially making it a valuable tool in cancer research .
Cellular Effects
6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one has been shown to exert significant effects on various types of cells. For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound’s influence on cell function extends to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with CDK2. It binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression . This binding interaction also results in changes in gene expression, contributing to its overall cellular effects .
属性
IUPAC Name |
6-benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVSNCZKBUQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)
![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)
![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)

![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)
![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)
![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)


